Mmp-2/mmp-9 抑制剂 II

描述

“Mmp-2/mmp-9 inhibitor II” is a small molecule that controls the biological activity of MMP-2/MMP-9 . It is primarily used for Protease Inhibitors applications .

Synthesis Analysis

The synthesis of MMP-2/MMP-9 inhibitors is a potentially attractive research area . Original molecules exhibiting the properties of MMP-2 and/or MMP-9 inhibitors were synthesized at the Department of Chemistry of the V. V. Zakusov Research Institute of Pharmacology .

Molecular Structure Analysis

MMP-2/MMP-9 inhibitors belong to a family of zinc-dependent proteolytic metalloenzymes . They can be categorized into six groups based on their substrate specificity and structural differences: collagenases, gelatinases, stromelysins, matrilysins, metalloelastase, and membrane-type MMPs .

Chemical Reactions Analysis

MMP-2/MMP-9 inhibitors are involved in the early stages of cancer, explaining the failure of many of the MMPIs in late-stage cancer clinical trials . A greater understanding of the regulatory mechanisms that control MMP transcription, activation, and inhibition provides several new avenues for therapeutic intervention .

Physical And Chemical Properties Analysis

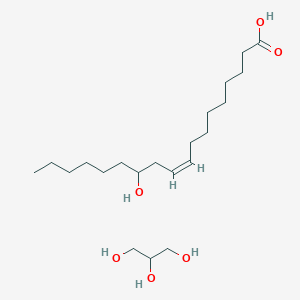

“Mmp-2/mmp-9 inhibitor II” is a solid, off-white substance . It is soluble in DMSO (100 mg/mL) and methanol (25 mg/mL) . Its empirical formula is C21H20N2O4S and its molecular weight is 396.46 .

科学研究应用

Cancer Research

Mmp-2/mmp-9 inhibitors have been used in cancer research, particularly in the study of metastasis . For instance, MMP-9 is involved in the degradation of extracellular matrix (ECM) proteins, which breaks down the physical barrier formed by ECM, promoting cancer metastasis .

Fibrosarcoma Treatment

In the field of oncology, Mmp-2/mmp-9 inhibitors have shown potential as a therapeutic strategy in fibrosarcoma treatment . These inhibitors have shown the potential to reduce tumor progression, invasion, and metastasis in fibrosarcoma .

T-cell Activation

Mmp-2/mmp-9 inhibitors have been used to examine the role of these enzymes in antigen-specific T-cell responses . Recent studies revealed that MMP-2 and/or MMP-9 are required for an effective T-cell-mediated immune response to antigenic stimulation .

Inhibition of Lung Carcinoma

Mmp-2/mmp-9 inhibitor II has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . This suggests its potential application in the treatment of lung carcinoma .

Hypoxia-Inducible Factor (HIF) Activation

Mmp-2/mmp-9 inhibitor II has also been shown to potently induce and rapidly activate HIF . HIF is a transcription factor that responds to changes in available oxygen in the cellular environment, specifically, to decreases in oxygen, or hypoxia .

Extracellular Matrix Degradation

MMP-2 and MMP-9 play a pivotal role in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis . Inhibiting these enzymes has emerged as a promising therapeutic strategy .

安全和危害

未来方向

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .

属性

IUPAC Name |

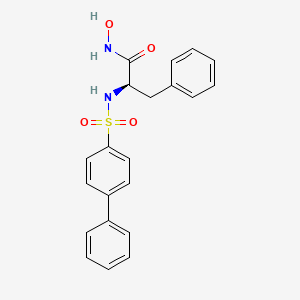

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCAIRKRFXQRRM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mmp-2/mmp-9 inhibitor II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)

![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)

![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)

![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)

![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)

![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)